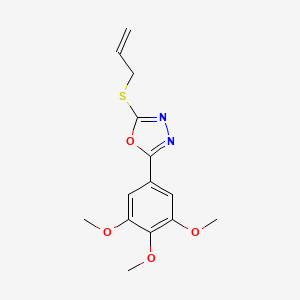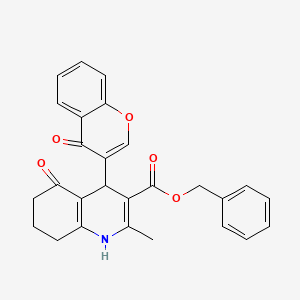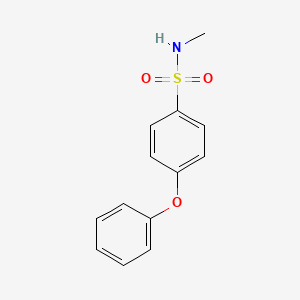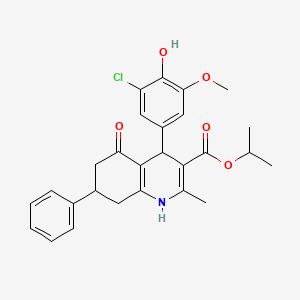
2-Prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a prop-2-enylsulfanyl group and a trimethoxyphenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as dehydrating agents.
-
Introduction of the Prop-2-enylsulfanyl Group: : The prop-2-enylsulfanyl group can be introduced through nucleophilic substitution reactions. This involves the reaction of a suitable thiol (e.g., allyl mercaptan) with a halogenated precursor of the oxadiazole.
-
Attachment of the Trimethoxyphenyl Group: : The trimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. This involves the reaction of the oxadiazole intermediate with a trimethoxybenzene derivative under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the oxadiazole ring or the sulfanyl group. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfanyl group. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the sulfanyl group.
Scientific Research Applications
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules
-
Biology: : The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
-
Medicine: : Due to its bioactive properties, the compound is being investigated for its potential therapeutic applications. This includes its use as a lead compound for the development of new drugs targeting specific diseases.
-
Industry: : The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example:
-
Antimicrobial Activity: : The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.
-
Anticancer Activity: : The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
-
Antifungal Activity: : The compound may disrupt the cell membrane integrity of fungi, leading to cell death.
Comparison with Similar Compounds
2-Prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
- 2-Prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-6,8-dihydro-5H-pyrido[5,6-e]pyrimidine-4,7-dione:
-
Other Oxadiazoles: : Compounds with similar oxadiazole rings but different substituents can be compared based on their chemical reactivity, bioactivity, and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-5-6-21-14-16-15-13(20-14)9-7-10(17-2)12(19-4)11(8-9)18-3/h5,7-8H,1,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHBQNLIMJGGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(1-Cyclopentylpyrrolidin-3-YL)methyl]-1-(2,5-dimethoxyphenyl)urea](/img/structure/B5238370.png)
![methyl 3-[(3-acetamidophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5238375.png)
![1-(4-fluorophenyl)-4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}piperazine](/img/structure/B5238381.png)

![N-(3-chlorophenyl)-2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5238388.png)


![5-(4-methoxyphenyl)-N-(2-methylsulfanylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5238409.png)
![1-[(2,4-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5238420.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-nitropyridin-2-amine](/img/structure/B5238432.png)

![2-(4-methoxyphenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5238461.png)
![(5E)-5-[[3-[3-(4-tert-butylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5238467.png)
![2-oxo-1-phenyl-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl acetate](/img/structure/B5238471.png)
